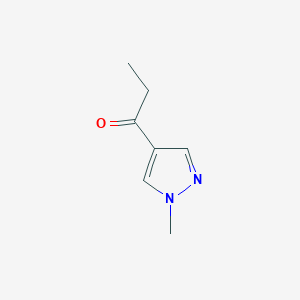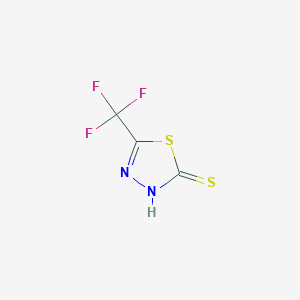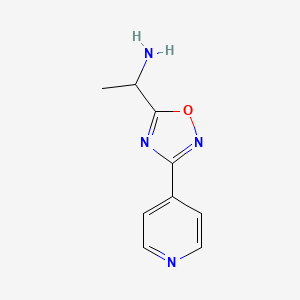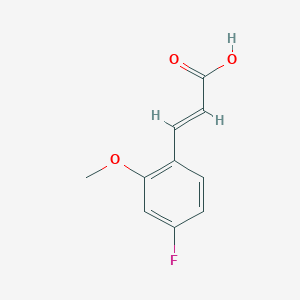
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
説明
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemistry
Method for Synthesis : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound closely related to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", using catalytic hydrogenation of pyrrolylpyridine, which is significant in medicinal chemistry (Smaliy et al., 2011).
Synthesis of Derivatives : Synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives was explored, highlighting the chemical versatility of the core structure and its potential application in drug development (Barbara Malawska et al., 2002).
Chemical Structure Analysis : Studies on thioanalogues of N-1-methylanabasine and nicotine including compounds similar to "this compound", provide insights into the chemical structure and spectral characteristics essential for pharmacological applications (Marzena Wojciechowska-Nowak et al., 2011).
Medicinal and Biological Applications
Antimicrobial and Larvicidal Activities : Certain 2-hydroxypyrrolidine/piperidine derivatives, which share structural similarities with "this compound", have demonstrated antimicrobial and larvicidal activities, suggesting potential applications in pest control and infection management (M. Suresh et al., 2016).
Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, structurally related to "this compound", has been researched for antibacterial activity, indicating their potential in developing new antibacterial agents (Ram C.Merugu et al., 2010).
Pharmacological Properties
- Pharmacokinetics and Metabolism :
Research on compounds similar to "this compound" has revealed insights into their metabolism, excretion, and pharmacokinetics. For instance, studies on dipeptidyl peptidase IV inhibitors with structural similarities provide valuable information on their absorption, distribution, and elimination in the body, which is crucial for drug development (Sharma et al., 2012).
- Antiviral and Antifungal Activities : The synthesis and characterization of specific compounds, structurally related to "this compound", have shown promising antiviral and antifungal activities. This highlights the potential of these compounds in developing treatments for viral and fungal infections (Li et al., 2015).
作用機序
Target of Action
Similar compounds have been shown to inhibit certain kinases
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Based on its potential kinase inhibition, it could impact a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .
Result of Action
If it acts as a kinase inhibitor, it could potentially alter cell signaling pathways, leading to changes in cell function or viability .
生化学分析
Biochemical Properties
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins can lead to conformational changes, influencing their activity and function. Additionally, this compound can bind to specific receptors, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior. It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate receptors by binding to their ligand-binding domains, triggering downstream signaling pathways. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological responses. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the overall metabolic flux. The compound can affect the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. Additionally, this compound can alter the expression of genes involved in metabolism, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, the compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular compartments. Additionally, binding proteins can sequester this compound, influencing its distribution and availability within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
特性
IUPAC Name |
1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPJJNPAAUMVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629828 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548769-02-4, 91596-61-1 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)
![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
